molecular formula C12H16N2OS B12668558 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine CAS No. 94087-31-7

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Cat. No.: B12668558
CAS No.: 94087-31-7
M. Wt: 236.34 g/mol
InChI Key: RPTSTYWJKBQOIF-UHFFFAOYSA-N
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Description

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The compound’s structure consists of a benzisothiazole ring fused with an amine group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-30°C . The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperature0-25°C.

    Substitution: Halogens, electrophiles; temperature25-50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzisothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine involves its interaction with microbial cell membranes and enzymes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in microbial metabolism, thereby preventing their growth and proliferation . The molecular targets include bacterial cell wall synthesis enzymes and fungal ergosterol biosynthesis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine stands out due to its unique combination of a benzisothiazole ring and an amine group, which enhances its biological activity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound in both research and industrial settings .

Properties

CAS No.

94087-31-7

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yloxy)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H16N2OS/c1-9(8-14(2)3)15-12-10-6-4-5-7-11(10)16-13-12/h4-7,9H,8H2,1-3H3

InChI Key

RPTSTYWJKBQOIF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)OC1=NSC2=CC=CC=C21

Origin of Product

United States

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